Oseltamivir-d5 (hydrochloride)
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Overview
Description
Oseltamivir-d5 (hydrochloride) is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The compound is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase enzyme, preventing the virus from spreading within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-d5 (hydrochloride) involves the incorporation of deuterium atoms into the oseltamivir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the ester aminolysis reaction, where oseltamivir carboxamides are synthesized with amino acids .
Industrial Production Methods
Industrial production of oseltamivir-d5 (hydrochloride) typically involves the use of commercially available valienamine as a starting material. The process is designed to be rapid and economical, allowing for mass production of the compound .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into different active forms.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of oseltamivir, which can have different pharmacological properties .
Scientific Research Applications
Oseltamivir-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of oseltamivir.
Biology: Employed in biological studies to understand the mechanism of action of neuraminidase inhibitors.
Medicine: Used in clinical research to develop new antiviral therapies and improve existing treatments.
Industry: Applied in the pharmaceutical industry for the production of antiviral medications
Mechanism of Action
Oseltamivir-d5 (hydrochloride) exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d5 (hydrochloride) prevents the virus from spreading within the body, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Oseltamivir-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This makes it a valuable tool in research and development of antiviral therapies .
Properties
Molecular Formula |
C16H29ClN2O4 |
---|---|
Molecular Weight |
353.89 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i3D3,7D2; |
InChI Key |
OHEGLAHLLCJYPX-DPDNDPGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
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